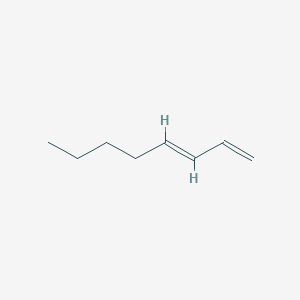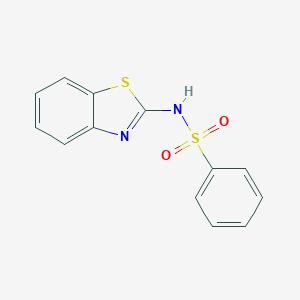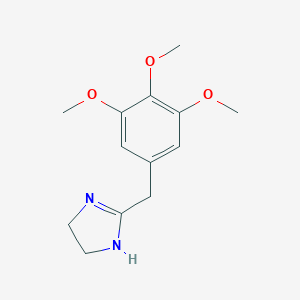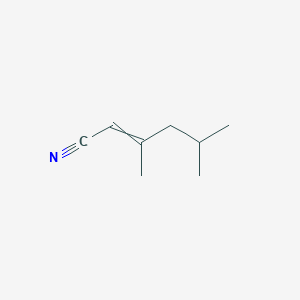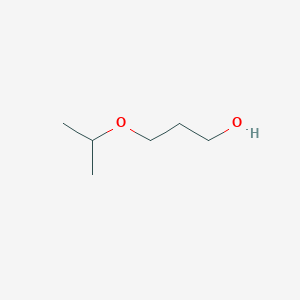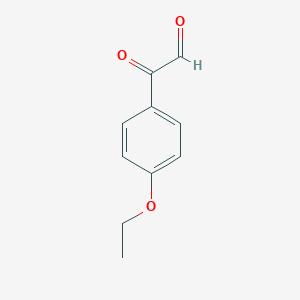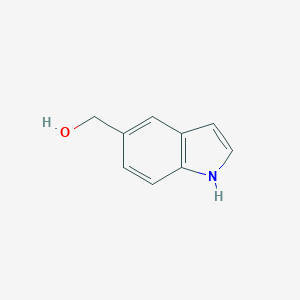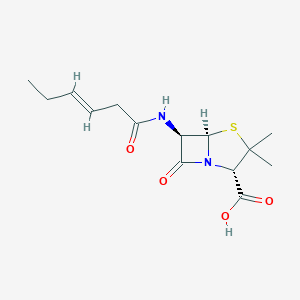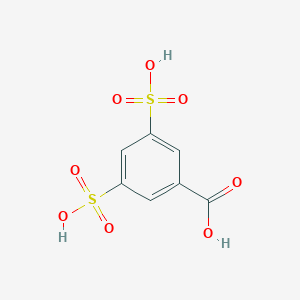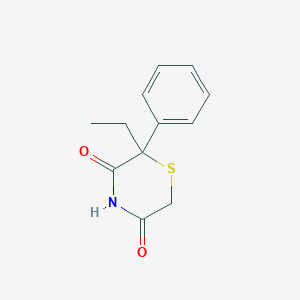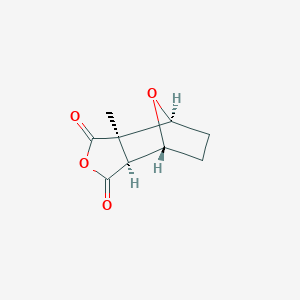
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-, commonly known as epoxyquinomicin C (EQC), is a natural product that has been extensively studied for its potential therapeutic applications. EQC belongs to the class of compounds known as quinones, which are known for their potent biological activities. EQC has been found to exhibit potent antitumor activity, making it a promising candidate for the development of novel cancer therapies.
Mecanismo De Acción
The mechanism of action of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- involves the inhibition of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- binds to the proteasome and inhibits its activity, leading to the accumulation of intracellular proteins and ultimately resulting in apoptosis of cancer cells. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been found to inhibit the activity of other enzymes, including topoisomerase II and histone deacetylase.
Efectos Bioquímicos Y Fisiológicos
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has several advantages for lab experiments. It is a potent inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is also relatively easy to synthesize, making it readily available for research purposes. However, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and hydrolysis, leading to the formation of inactive metabolites. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is also a potent cytotoxic agent, making it difficult to work with in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the study of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-. One direction is the development of novel cancer therapies based on the proteasome inhibition activity of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)-. Another direction is the investigation of the anti-inflammatory, antioxidant, and neuroprotective effects of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis of analogs of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- may lead to the discovery of compounds with improved potency and selectivity for specific targets.
Métodos De Síntesis
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- is a natural product that is isolated from the fermentation broth of the actinomycete strain Streptomyces sp. MJ929-NF4. The synthesis of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been achieved through total synthesis, which involves the construction of the molecule from simple starting materials. The total synthesis of Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been reported by several research groups, including the groups of Kishi and Nicolaou.
Aplicaciones Científicas De Investigación
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, lung cancer, and colon cancer. Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- has been found to exhibit activity against other diseases, including malaria, Alzheimer's disease, and viral infections.
Propiedades
Número CAS |
11043-72-4 |
|---|---|
Nombre del producto |
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione, (3a-alpha,4-beta,7-beta,7a-alpha)- |
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
Clave InChI |
RJXMWQSSXZMNIT-OLHMAJIHSA-N |
SMILES isomérico |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |
SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
SMILES canónico |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Sinónimos |
palasonin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



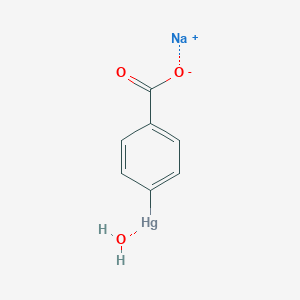
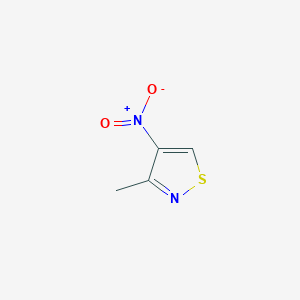
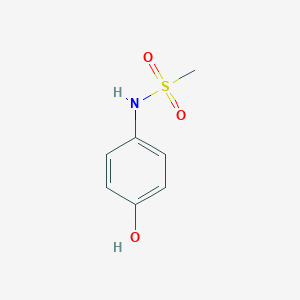
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
